cyclobutane-1,3-dicarboxylic acid

Metal-Organic Frameworks Gas Separation Pore Engineering

Confidently source isomer-pure cyclobutane-1,3-dicarboxylic acid. The cis isomer (CAS 2398-16-5) and trans isomer (CAS 7439-33-0) deliver opposite geometries: planar trans enables linear H-bond chains and 30% lattice compression in MOFs, while puckered cis packs differently. Trans isomer derivatives are 60× more potent at NMDA receptors. For supramolecular precision, always specify isomer. Standard grades ≥97% purity; immediate stock available in mg-to-gram scales. Request an isomer-specific quote now.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 2398-16-5
Cat. No. B1295317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclobutane-1,3-dicarboxylic acid
CAS2398-16-5
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1C(CC1C(=O)O)C(=O)O
InChIInChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
InChIKeyWYHYNUWZLKTEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutane-1,3-Dicarboxylic Acid (CBDA): A Semi-Rigid, Bioisosteric Diacid Building Block for Advanced Materials and Chemical Biology


Cyclobutane-1,3-dicarboxylic acid (CBDA, CAS: 2398-16-5) is a cyclic aliphatic diacid characterized by a four-membered carbocyclic ring and two carboxyl groups. It exists as cis and trans geometric isomers, with distinct stereochemical and conformational properties that critically influence its application outcomes. CBDA functions as a semi-rigid building block in polymer science and as a bioisosteric (BIS) linker in Metal-Organic Frameworks (MOFs), where its short, rigid structure enables subangstrom structural tuning [1]. Its derivatives are also employed in medicinal chemistry, notably as conformationally constrained scaffolds for neurotransmitter receptor agonists and as linker components in PROTAC (PROteolysis TArgeting Chimera) molecules [2].

Cyclobutane-1,3-Dicarboxylic Acid Procurement: Why Cis/Trans Isomer Purity and Ring Conformation Preclude Generic Diacid Substitution


The procurement of cyclobutane-1,3-dicarboxylic acid cannot be reduced to a generic diacid selection due to the profound impact of isomerism and ring conformation on downstream performance. The cis and trans isomers exhibit drastically different biological activities—the trans isomer of a derivative is a 60-fold more potent NMDA agonist than the cis isomer—and cannot be used interchangeably [1]. Furthermore, the cyclobutane ring's ability to adopt planar or puckered conformations, dependent on isomerism and environment, dictates its behavior in solid-state materials and crystal engineering [2]. The trans isomer provides a bioisosteric replacement for p-benzene moieties in MOFs, enabling subangstrom pore compression unachievable with larger or more flexible aliphatic diacids like 1,3-adamantanedicarboxylic acid or cyclohexane-1,3-dicarboxylic acid [3]. These strict stereochemical and conformational requirements render simple replacement with close analogs scientifically invalid for applications demanding precise molecular geometry.

Cyclobutane-1,3-Dicarboxylic Acid: Quantified Comparative Performance Data for Scientific Selection


MOF Pore Compression: trans-Cyclobutane-1,3-Dicarboxylate Achieves 30% Lattice Compression Versus 1,4-Benzenedicarboxylate

In the synthesis of pore-space-partitioned (pacs) Metal-Organic Frameworks, substituting the conventional aromatic linker 1,4-benzenedicarboxylate (1,4-H2BDC) with trans-1,3-cyclobutanedicarboxylate (trans-CBDC) resulted in a 30% compression of the unit cell c/a ratio, achieving extreme pore shrinkage to subangstrom dimensions. This compression was coupled with an increase in C2H2/CO2 gas separation selectivity from 2.6 to 20.8—an 8-fold improvement—directly attributed to the shorter and more rigid aliphatic cyclobutane linker [1].

Metal-Organic Frameworks Gas Separation Pore Engineering

NMDA Receptor Agonism: trans-Isomer Derivative is 20× More Potent than NMDA; cis-Isomer is 3× Less Potent

In a study evaluating agonists at N-methyl-D-aspartic acid (NMDA) receptors, the trans isomer of a 1-aminocyclobutane-1,3-dicarboxylic acid derivative (compound 7b) exhibited an EC50 approximately 20 times more potent than NMDA itself in depolarizing rat brain cortical wedge preparations. In contrast, the corresponding cis isomer was only one-third as potent as NMDA, representing a 60-fold difference in agonist activity between the two stereoisomers [1].

Medicinal Chemistry Neuroscience NMDA Receptor

Crystal Conformation: trans-CBDA Adopts a Planar Cyclobutane Ring; cis-CBDA Adopts a Puckered Conformation

Single-crystal X-ray diffraction studies have definitively established that the cyclobutane ring conformation is isomer-dependent. The trans-1,3-cyclobutanedicarboxylic acid molecule crystallizes with a planar cyclobutane ring (C-C bond lengths: 1.552 ± 0.006 Å and 1.567 ± 0.006 Å), a relatively rare conformation for cyclobutanes [1]. In contrast, the cis isomer adopts a puckered ring conformation with a dihedral angle of 149° ± 3° and an average C-C bond length of 1.554 ± 0.01 Å [2].

Crystal Engineering Solid-State Chemistry Conformational Analysis

Optimal Research and Industrial Deployment Scenarios for Cyclobutane-1,3-Dicarboxylic Acid (CBDA) Based on Quantified Performance


Extreme-Precision Pore Engineering in Metal-Organic Frameworks (MOFs) for Gas Separation

Researchers requiring subangstrom control over MOF pore dimensions for challenging gas separations (e.g., C2H2/CO2) should prioritize trans-cyclobutane-1,3-dicarboxylic acid over conventional aromatic linkers like 1,4-benzenedicarboxylic acid. The 30% lattice compression achievable with trans-CBDC enables an 8-fold increase in C2H2/CO2 selectivity (from 2.6 to 20.8), a performance leap that cannot be matched by larger or more flexible aliphatic diacids [1].

Neuroscience Tool Compound Development Targeting NMDA Receptors

For the synthesis of potent and selective NMDA receptor agonists, isomerically pure trans-cyclobutane-1,3-dicarboxylic acid or its derivatives are mandatory. Substituting with the cis isomer reduces agonist potency by 60-fold relative to the trans form, and substituting with non-cyclobutane aliphatic diacids fails to provide the necessary conformational constraint for high-affinity orthosteric site binding [2].

Semi-Rigid Monomer for High-Stability Polyester Synthesis

Materials scientists synthesizing polyesters with thermal and chemical stability comparable to polyethylene terephthalate (PET) can utilize CBDA derivatives (e.g., α-truxillic acid) as semi-rigid, renewable building blocks. Poly-α-truxillates derived from CBDA monomers exhibit semi-crystalline properties and demonstrated stability to sunlight, heat, acid, and base treatments comparable to PET, positioning them as viable bio-based alternatives to petroleum-derived aromatic diacids [3].

Crystal Engineering and Co-Crystal Design Requiring Defined Conformational Units

Projects requiring precise control over solid-state packing and hydrogen-bonding networks should select the specific CBDA isomer based on its conformation: planar trans-CBDA for linear, chain-like hydrogen-bonded arrays, or puckered cis-CBDA for different spatial arrangements. The documented planarity of trans-CBDA (with C-C bonds of 1.552-1.567 Å) versus the 149° dihedral angle of cis-CBDA provides a rational basis for selecting the appropriate isomer in crystal engineering [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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